molecular formula C27H23N3OS B10931180 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B10931180
M. Wt: 437.6 g/mol
InChI Key: VOOPETGNXKSXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate to introduce the thiazole ring. The reaction conditions often require the use of catalysts such as sodium acetate and are carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nitration would introduce nitro groups onto the aromatic rings.

Scientific Research Applications

2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors involved in cell signaling pathways. For example, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to its combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H23N3OS

Molecular Weight

437.6 g/mol

IUPAC Name

2-[3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C27H23N3OS/c1-18-6-4-8-21(14-18)24-16-26(22-9-5-7-19(2)15-22)30(29-24)27-28-25(17-32-27)20-10-12-23(31-3)13-11-20/h4-17H,1-3H3

InChI Key

VOOPETGNXKSXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=CC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.